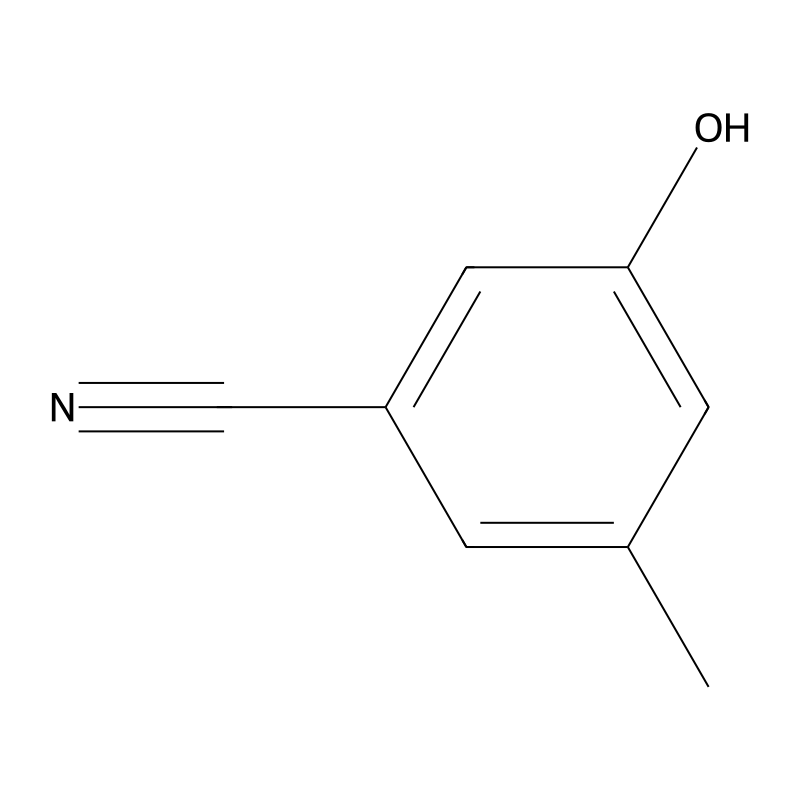

3-Hydroxy-5-methylbenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem from the National Institutes of Health list the compound and its properties, there is no mention of its specific use in scientific research [].

Potential Applications

Given the presence of both a hydroxyl group and a nitrile group, 3-Hydroxy-5-methylbenzonitrile could potentially be of interest in various research fields, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules due to its functional groups.

- Medicinal chemistry: As a starting material for the development of new drugs or pharmaceutical compounds, although there is no current evidence of its use in this specific context.

3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C₈H₇NO. It features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that also contains a methyl group (-CH₃). This compound is structurally related to other substituted benzonitriles and phenols, making it of interest in various chemical and biological applications.

- Nucleophilic Substitution: The presence of the hydroxyl group can facilitate nucleophilic substitution reactions at the aromatic ring.

- Reduction: The nitrile group can be reduced to an amine or aldehyde under specific conditions, such as using lithium aluminum hydride.

- Acylation: The hydroxyl group can be acylated to form esters or amides, expanding its utility in organic synthesis .

Several methods have been developed for synthesizing 3-hydroxy-5-methylbenzonitrile:

- Classical Methods:

- Starting from 2-methyl-6-nitroaniline followed by reduction and nitration steps.

- Utilizing para-bromination followed by cyanation and Sandmeyer reactions.

- Modern Approaches:

3-Hydroxy-5-methylbenzonitrile is utilized in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in the development of herbicides or fungicides due to its antimicrobial properties.

- Material Science: In the formulation of polymers or resins where specific functional groups are beneficial .

Interaction studies involving 3-hydroxy-5-methylbenzonitrile focus on its reactivity with various biological targets. For example:

- Enzyme Inhibition: Compounds with similar structures have been studied as enzyme inhibitors, which could provide insights into their potential therapeutic uses.

- Binding Affinity Studies: Research may explore how this compound interacts with receptors or enzymes relevant to pharmacological applications .

Several compounds share structural similarities with 3-hydroxy-5-methylbenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-4-methylbenzonitrile | C₈H₇NO | Hydroxyl group in a different position on the ring |

| 3-Hydroxy-5-methylbenzoic acid | C₈H₈O₃ | Contains a carboxylic acid group instead of nitrile |

| 4-Hydroxy-3-methylbenzonitrile | C₈H₇NO | Hydroxyl and nitrile groups at different positions |

Uniqueness

3-Hydroxy-5-methylbenzonitrile's unique combination of functional groups (hydroxyl and nitrile) allows it to participate in diverse